Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
Description
This compound belongs to a class of benzothiophene derivatives featuring a piperazine-sulfonyl moiety. Its core structure includes a benzothiophene ring substituted at the 2-position with an ethyl carboxylate group and at the 3-position with a sulfonylated piperazine ring. The piperazine ring is further substituted with a 2,5-dimethylphenyl group, distinguishing it from analogs with varying substituents on the phenyl ring.
Properties
IUPAC Name |
ethyl 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S2/c1-4-29-23(26)21-22(18-7-5-6-8-20(18)30-21)31(27,28)25-13-11-24(12-14-25)19-15-16(2)9-10-17(19)3/h5-10,15H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTLUBPSBWAAKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into its biological activity, including its mechanisms of action, efficacy in various models, and related case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C23H26N2O4S2
- Molecular Weight : 454.59 g/mol
The presence of the benzothiophene moiety is significant as it contributes to various biological activities, including anticancer and neuroprotective effects.
Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:
-
Antitumor Activity :
- The compound has shown potential in inducing apoptosis in cancer cells. For instance, studies have demonstrated that it can inhibit cell proliferation in breast cancer cell lines with IC50 values ranging from 23.2 to 49.9 μM, indicating moderate to strong antitumor activity .
- In vivo studies have reported a significant reduction in tumor mass when administered alongside established chemotherapeutics like 5-FU, suggesting synergistic effects .
- Neuropharmacological Effects :
Antitumor Activity
The antitumor efficacy of this compound has been evaluated in several studies:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| MCF-7 | 23.2 | Apoptosis induction | |
| SEC-bearing mice | N/A | Tumor mass reduction | |
| Various tumor models | 49.9 | Cell cycle arrest |
Neuropharmacological Activity
Research on related compounds suggests potential neuroprotective effects:
- Serotonin Receptor Modulation : Compounds with similar structures have been identified as serotonin antagonists which may contribute to their neuroprotective effects .
Case Studies and Research Findings
Case Study 1: Apoptosis Induction in MCF-7 Cells
A study demonstrated that treatment with the compound resulted in a significant increase in early and late apoptosis markers when compared to untreated controls. The percentage of cells undergoing early apoptosis increased by 2.3 times while late apoptosis increased by 6.6 times .
Case Study 2: In Vivo Tumor Growth Inhibition
In a murine model, the compound was administered over seven doses starting from day seven post-tumor inoculation. Results indicated a decrease in solid tumor weight by approximately 54% compared to controls treated with standard chemotherapy agents .
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in the substituents on the phenyl ring attached to the piperazine moiety. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Observations:
- Polarity : The methoxy-substituted analog has higher oxygen content, likely increasing aqueous solubility but reducing membrane permeability compared to methyl-substituted derivatives.
- Steric Effects : Vicinal methyl groups in the 2,3-dimethyl analog may hinder rotational freedom of the piperazine ring, altering conformational dynamics.
Hypothetical Pharmacological Implications
While direct activity data are unavailable, substituent trends from related piperazine derivatives suggest:
- Methyl Groups : Electron-donating methyl substituents (target, ) may enhance lipophilicity, favoring blood-brain barrier penetration.
- Steric vs. Electronic Effects : Para-substituted methyl groups (2,4-dimethyl ) may optimize interactions with hydrophobic receptor pockets, whereas ortho/meta substitutions (target, ) might prioritize steric compatibility.
Q & A
Q. What are the key considerations for synthesizing Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate?
The synthesis involves multi-step reactions, including sulfonylation of the piperazine moiety and coupling with the benzothiophene core. Critical parameters include:
- Temperature control : Exothermic reactions during sulfonylation require gradual reagent addition to prevent side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) optimize yields for piperazine sulfonamide formation .
- Purification : Column chromatography or recrystallization is essential to isolate the final compound with ≥95% purity .
Q. What spectroscopic methods are recommended for characterizing this compound?
Standard characterization employs:
- NMR spectroscopy : H and C NMR confirm regioselectivity of sulfonylation and piperazine substitution patterns .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, methanol/buffer mobile phase) assesses purity and stability .
Q. How can researchers screen this compound for preliminary biological activity?
Initial screening should focus on:
- In vitro assays : Target-specific binding (e.g., receptor affinity via radioligand displacement) or enzyme inhibition (IC determination) .
- Cytotoxicity profiling : Use HEK or HepG2 cells to evaluate cell viability at 10–100 µM concentrations .
Advanced Research Questions
Q. How can contradictory bioactivity data across structural analogs be resolved?
Discrepancies may arise from:
- Substituent effects : Compare analogs with varying aryl groups (e.g., 2,5-dimethylphenyl vs. 4-chlorophenyl) to assess steric/electronic impacts on target binding .
- Assay conditions : Standardize buffer pH (e.g., sodium acetate pH 4.6) and incubation times to minimize variability .
- Metabolic stability : Evaluate liver microsome stability to identify degradation pathways affecting activity .
Q. What strategies optimize the compound’s pharmacokinetic properties?
Key approaches include:
- Lipophilicity modulation : Introduce hydrophilic groups (e.g., carboxylates) to improve solubility without compromising target affinity .
- Prodrug design : Ethyl ester hydrolysis to carboxylic acid derivatives may enhance bioavailability .
- Metabolic blocking : Fluorine substitution at meta/para positions reduces oxidative metabolism .
Q. How can researchers validate target engagement in complex biological systems?
Advanced methods include:
- Photoaffinity labeling : Incorporate a photoactive group (e.g., diazirine) to crosslink the compound with its target protein .
- Cellular thermal shift assays (CETSA) : Monitor target protein denaturation upon compound binding in live cells .
Methodological Challenges and Solutions
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Challenges include:
- Matrix interference : Use solid-phase extraction (SPE) or protein precipitation with acetonitrile to isolate the compound from plasma .
- Low sensitivity : LC-MS/MS with multiple reaction monitoring (MRM) enhances detection limits (LOQ < 1 ng/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
